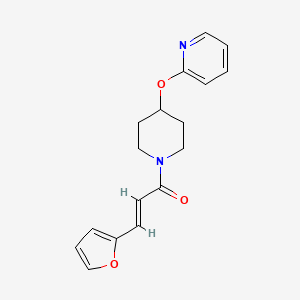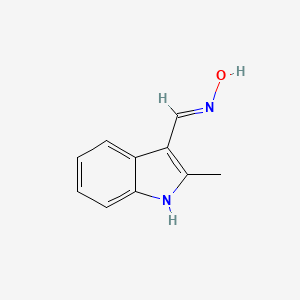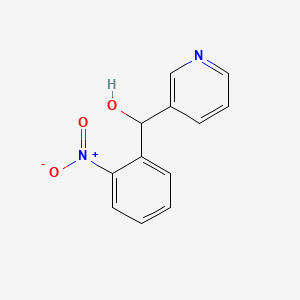
(2-Nitrophenyl)(pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)(pyridin-3-yl)methanol is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of a nitrophenyl group and a pyridinyl group connected through a methanol bridge. This structure is significant in organic chemistry due to its potential applications in various chemical transformations and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of aryl(pyridyl)methanol derivatives, which includes compounds like (2-nitrophenyl)(pyridin-3-yl)methanol, can be achieved using a nickel-NIXANTPHOS catalyst system. This method allows for chemoselective arylation and tandem arylation/rearrangement of pyridylmethyl ethers. The process is versatile, tolerating a wide range of aryl halides, and has been proven to be scalable. Comparative studies have been conducted to understand the order of the tandem arylation and [1,2]-Wittig rearrangement, which are crucial steps in the synthesis .
Molecular Structure Analysis
The molecular structure of (2-nitrophenyl)(pyridin-3-yl)methanol is characterized by the presence of a pyridine ring and a nitrophenyl group. The pyridine nucleus plays a crucial role in the reactivity of the compound, especially in its ability to act as a hydrogen donor in certain reactions. The structure of this compound is essential for its chemical properties and reactivity .
Chemical Reactions Analysis
(2-Nitrophenyl)(pyridin-3-yl)methanol has been shown to participate in metal-free reduction of nitro aromatic compounds. It acts as a hydrogen donor in the presence of methyl acrylate, which serves as an aza-Michael acceptor. This leads to a domino process that involves both reduction and conjugate addition steps, resulting in the formation of β-amino esters in a one-pot reaction. The pyridine nucleus is critical for this thermal reactivity of carbinols .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2-nitrophenyl)(pyridin-3-yl)methanol are not detailed in the provided papers, the general properties of aryl(pyridyl)methanol derivatives can be inferred. These compounds typically have significant reactivity due to the presence of the pyridine and phenyl rings, which can participate in various chemical reactions. The nitro group in (2-nitrophenyl)(pyridin-3-yl)methanol is likely to contribute to its reactivity, especially in reduction reactions where it can be transformed into an amino group .
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Simultaneous Double Functionalization of Quinoline
One study demonstrated the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide (Belyaeva et al., 2018).
Reduction of Acylpyrroles
Another study described the reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone leading to the formation of various pyrrolo[1,2-b]cinnolin-10-ones, showcasing the compound's role in generating complex heterocyclic structures (Kimbaris & Varvounis, 2000).
Cu(II)-ion-catalyzed Solvolysis
The kinetics and products of solvolysis of related compounds in alcohol solvents were explored, providing evidence for cleavage involving nucleophilic addition and strong assistance of the leaving group departure, indicating the compound's potential in Cu(II)-ion catalyzed reactions (Belzile et al., 2014).
Microwave Assisted Synthesis
The compound's derivatives have been synthesized using microwave irradiation, offering a green, efficient method for preparing novel pyrazoline and pyridin-yl methanone derivatives with potent antiinflammatory and antibacterial activities (Ravula et al., 2016).
Nickel Complexes Catalysis
Research into nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol derivatives, has shown application in the catalytic oligomerization of ethylene, illustrating the compound's relevance in industrial catalysis (Kermagoret & Braunstein, 2008).
Orientations Futures
The future directions for the study of “(2-Nitrophenyl)(pyridin-3-yl)methanol” could potentially involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This would be highly beneficial in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
(2-nitrophenyl)-pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZRJIMVDYIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)(pyridin-3-yl)methanol | |
CAS RN |
3882-44-8 |
Source


|
| Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

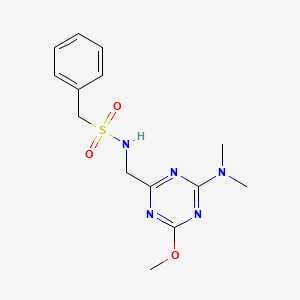
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
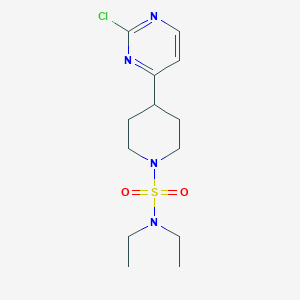
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
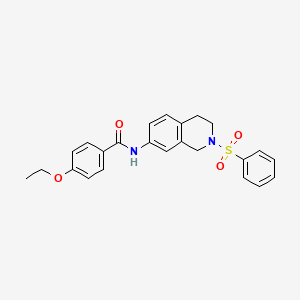
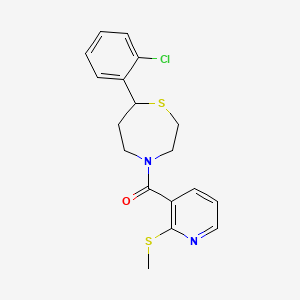
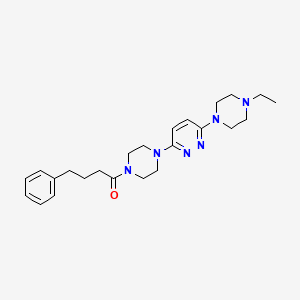
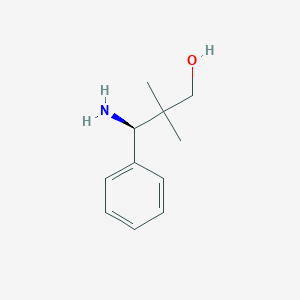
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)
![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)
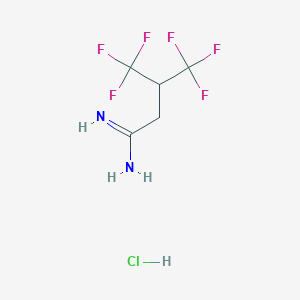
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
